Cas no 1070660-34-2 (N-Ethylcarbamic Acid 3-(1S)-1-(Dimethylamino)ethylphenyl Ester)
N-Ethylcarbamic Acid 3-(1S)-1-(Dimethylamino)ethylphenyl Ester Chemical and Physical Properties
Names and Identifiers
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- N-Ethylcarbamic Acid 3-[(1S)-1-(Dimethylamino)ethyl]phenyl Ester
- 1070660-34-2
- DB-309023
- Carbamic acid, N-ethyl-, 3-[(1S)-1-(dimethylamino)ethyl]phenyl ester; 3-[(1S)-1-(Dimethylamino)ethyl]phenyl Ethyl Carbamate; N-Ethylcarbamic Acid 3-[(1S)-1-(Dimethylamino)ethyl]phenyl Ester
- [3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethylcarbamate
- 3-[(1S)-1-(dimethylamino)ethyl]phenyl N-ethylcarbamate
- (S)-3-(1-(Dimethylamino)ethyl)phenyl ethylcarbamate
- SCHEMBL18306927
- N-Ethylcarbamic Acid 3-(1S)-1-(Dimethylamino)ethylphenyl Ester
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- Inchi: 1S/C13H20N2O2/c1-5-14-13(16)17-12-8-6-7-11(9-12)10(2)15(3)4/h6-10H,5H2,1-4H3,(H,14,16)/t10-/m0/s1
- InChI Key: UBMYZKQTEJHAKE-JTQLQIEISA-N
- SMILES: O(C(NCC)=O)C1=CC=CC(=C1)[C@H](C)N(C)C
Computed Properties
- Exact Mass: 236.152477885g/mol
- Monoisotopic Mass: 236.152477885g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 244
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 41.6Ų
Experimental Properties
- Density: 1.044±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Slightly soluble (1.5 g/l) (25 º C),
N-Ethylcarbamic Acid 3-(1S)-1-(Dimethylamino)ethylphenyl Ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E900885-50mg |
N-Ethylcarbamic Acid 3-[(1S)-1-(Dimethylamino)ethyl]phenyl Ester |
1070660-34-2 | 50mg |
$ 230.00 | 2023-09-07 | ||
| TRC | E900885-500mg |
N-Ethylcarbamic Acid 3-[(1S)-1-(Dimethylamino)ethyl]phenyl Ester |
1070660-34-2 | 500mg |
$ 1777.00 | 2023-09-07 |
N-Ethylcarbamic Acid 3-(1S)-1-(Dimethylamino)ethylphenyl Ester Related Literature
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on N-Ethylcarbamic Acid 3-(1S)-1-(Dimethylamino)ethylphenyl Ester
N-Ethylcarbamic Acid 3-(1S)-1-(Dimethylamino)ethylphenyl Ester: A Comprehensive Overview
The compound N-Ethylcarbamic Acid 3-(1S)-1-(Dimethylamino)ethylphenyl Ester with CAS No. 1070660-34-2 is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is notable for its unique structural features and potential applications in drug development and advanced materials synthesis. Recent studies have highlighted its role in modulating biological pathways and its potential as a precursor for novel therapeutic agents.
The molecular structure of N-Ethylcarbamic Acid 3-(1S)-1-(Dimethylamino)ethylphenyl Ester is characterized by a chiral center at the (1S) configuration, which imparts stereochemical specificity to the molecule. This stereochemistry is crucial for its interactions with biological targets, such as enzymes and receptors, making it a promising candidate for enantioselective drug design. The presence of a dimethylamino group further enhances its functional versatility, enabling it to participate in various chemical reactions and biological processes.
Recent research has focused on the synthesis and characterization of this compound, with particular emphasis on its stability under different environmental conditions. Studies have shown that N-Ethylcarbamic Acid 3-(1S)-1-(Dimethylamino)ethylphenyl Ester exhibits remarkable thermal stability, making it suitable for high-temperature applications in industrial settings. Additionally, its solubility properties have been optimized for use in aqueous environments, which is a critical factor for its application in drug delivery systems.
In terms of applications, this compound has shown potential in the development of advanced materials, particularly in the field of polymer science. Its ability to form stable ester linkages makes it an ideal candidate for synthesizing high-performance polymers with tailored mechanical and thermal properties. Furthermore, its role as an intermediate in organic synthesis has been explored, with researchers leveraging its reactivity to construct complex molecular architectures.
The latest advancements in computational chemistry have enabled detailed modeling of N-Ethylcarbamic Acid 3-(1S)-1-(Dimethylamino)ethylphenyl Ester's electronic structure and interaction dynamics. These studies have provided insights into its electronic properties, which are essential for understanding its behavior in various chemical reactions. Such computational approaches have also facilitated the design of more efficient synthetic pathways for this compound, reducing production costs and enhancing scalability.
From an environmental perspective, the ecological impact of N-Ethylcarbamic Acid 3-(1S)-1-(Dimethylamino)ethylphenyl Ester has been a topic of recent investigation. Research indicates that it degrades under specific environmental conditions, minimizing its long-term impact on ecosystems. This information is critical for ensuring sustainable practices in its production and application.
In conclusion, N-Ethylcarbamic Acid 3-(1S)-1-(Dimethylamino)ethylphenyl Ester (CAS No. 1070660-34-2) stands out as a versatile and innovative compound with wide-ranging applications across multiple disciplines. Its unique structural features, coupled with recent advancements in synthesis and characterization techniques, position it as a key player in the development of next-generation materials and therapeutic agents.
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